Gly-Cyclopropane-Exatecan

NNMT inhibition ADC payload Enzyme assay

Gly-Cyclopropane-Exatecan is the only validated payload for constructing anti-B7-H4 ADC hu2F7-Exatecan. Its cyclopropane and glycine modifications are critical for linker-payload chemistry, ensuring ADC stability and antitumor efficacy. Substitution with generic Exatecan, DXd, or SN-38 is not supported and compromises therapeutic activity. Ideal for B7-H4-targeted oncology research, NNMT inhibitor development, and ADC payload SAR studies. High-purity, research-grade material for critical discovery programs.

Molecular Formula C32H34FN5O7
Molecular Weight 619.6 g/mol
Cat. No. B12395133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGly-Cyclopropane-Exatecan
Molecular FormulaC32H34FN5O7
Molecular Weight619.6 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O
InChIInChI=1S/C32H34FN5O7/c1-3-32(43)19-8-23-27-17(11-38(23)30(41)18(19)12-44-31(32)42)26-21(7-6-16-14(2)20(33)9-22(36-27)25(16)26)37-29(40)28(15-4-5-15)45-13-35-24(39)10-34/h8-9,15,21,28,43H,3-7,10-13,34H2,1-2H3,(H,35,39)(H,37,40)/t21-,28?,32-/m0/s1
InChIKeyCEFSJFYTDCGHFB-XXCFHSPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gly-Cyclopropane-Exatecan: ADC Cytotoxin Payload for Targeted Cancer Therapy


Gly-Cyclopropane-Exatecan (CAS 2414254-49-0) is a derivative of the DNA topoisomerase I inhibitor Exatecan . It is specifically designed as a cytotoxic payload for antibody-drug conjugates (ADCs), most notably the anti-B7-H4 ADC hu2F7-Exatecan (compound 34), where it is linked to the antibody via a peptide linker . This compound is a key intermediate in the synthesis of targeted cancer therapeutics and has demonstrated both in vitro and in vivo antitumor activity .

Why Generic Exatecan or Other Topoisomerase I Inhibitors Cannot Replace Gly-Cyclopropane-Exatecan in Anti-B7-H4 ADC Development


The direct substitution of Gly-Cyclopropane-Exatecan with generic Exatecan, DXd, or SN-38 in the context of anti-B7-H4 ADCs is not supported by experimental data and would likely compromise therapeutic efficacy. The specific cyclopropane and glycine modifications present in Gly-Cyclopropane-Exatecan are integral to the linker-payload chemistry of the hu2F7-Exatecan ADC . Furthermore, while Exatecan and its analogs share a common mechanism of action, their potency against DNA topoisomerase I varies significantly. For instance, Exatecan (IC50 = 0.975 μg/mL) is reported to be more potent than SN-38 (IC50 = 2.3 μg/mL) [1], and the ADC-optimized DXd exhibits an IC50 of 0.31 μM . The specific potency and linker compatibility of Gly-Cyclopropane-Exatecan are therefore critical for the targeted activity of the final ADC construct.

Quantitative Evidence Guide: Differentiating Gly-Cyclopropane-Exatecan from Comparator Compounds


Inhibitory Activity Against NNMT: Gly-Cyclopropane-Exatecan vs. Comparator Compound

Gly-Cyclopropane-Exatecan (US20250017936, Compound 5c) demonstrates nanomolar inhibitory activity against Nicotinamide N-methyltransferase (NNMT) [1]. In the same patent application, a closely related analog, Compound 5m, shows greater potency with an IC50 of 30 nM, providing a direct head-to-head comparison from the same assay system [1].

NNMT inhibition ADC payload Enzyme assay

Class-Level Potency of Exatecan Derivatives as Topoisomerase I Inhibitors

As an Exatecan derivative, Gly-Cyclopropane-Exatecan belongs to a class of potent DNA topoisomerase I inhibitors. Class-level inference from published data shows that Exatecan (IC50 = 0.975 μg/mL) is more potent than its parent compound camptothecin's active metabolite SN-38 (IC50 = 2.3 μg/mL) in inhibiting the enzyme [1]. Furthermore, the ADC-optimized derivative DXd demonstrates even greater potency with an IC50 of 0.31 μM .

Topoisomerase I Cytotoxicity ADC payload

Specificity in ADC Formation: Gly-Cyclopropane-Exatecan is Integral to hu2F7-Exatecan

Gly-Cyclopropane-Exatecan is not a standalone drug but a critical component in the synthesis of the anti-B7-H4 ADC hu2F7-Exatecan (compound 34) . This ADC has demonstrated antitumor activity both in vitro and in vivo . The structure of Gly-Cyclopropane-Exatecan is specifically designed for conjugation to the hu2F7 antibody, and its use is essential for generating the ADC with the defined drug-to-antibody ratio and linker stability.

Antibody-drug conjugate B7-H4 targeting Linker chemistry

Optimal Research and Industrial Application Scenarios for Gly-Cyclopropane-Exatecan


Synthesis of Anti-B7-H4 Antibody-Drug Conjugates

Gly-Cyclopropane-Exatecan is the specific payload used in the construction of the anti-B7-H4 ADC hu2F7-Exatecan [1]. This ADC is a key research tool for studying B7-H4-positive cancers. For any study requiring this exact ADC construct, procurement of Gly-Cyclopropane-Exatecan is essential.

Development of Novel NNMT-Targeting Therapeutics

As demonstrated by its IC50 of 110 nM against NNMT [1], Gly-Cyclopropane-Exatecan (US20250017936, Compound 5c) can serve as a lead compound or chemical probe for developing novel inhibitors of Nicotinamide N-methyltransferase. This enzyme is implicated in various cancers and metabolic diseases, making it a target of high therapeutic interest.

Comparative Studies of Exatecan-Derived ADC Payloads

Researchers investigating the structure-activity relationship of Exatecan derivatives as ADC payloads can utilize Gly-Cyclopropane-Exatecan as a reference compound. Its unique cyclopropane and glycine modifications provide a distinct chemical entity for comparative analysis against other payloads like DXd or SN-38, particularly in studies focused on linker stability and bystander killing effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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